CID 71360743
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the identifier “CID 71360743” is a chemical entity listed in the PubChem database
Vorbereitungsmethoden
Industrial Production Methods: Industrial production methods for compounds like CID 71360743 typically involve large-scale chemical reactions under controlled conditions. These methods ensure the consistent quality and yield of the compound, making it suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: CID 71360743 can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are fundamental in modifying the compound’s structure and properties.
Common Reagents and Conditions: Common reagents used in reactions involving this compound include acids, bases, and oxidizing agents. The specific conditions, such as temperature and pressure, depend on the desired reaction and the nature of the compound.
Major Products Formed: The major products formed from reactions involving this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound.
Wissenschaftliche Forschungsanwendungen
CID 71360743 has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methods. In biology, it may be used to investigate cellular processes and interactions. In medicine, this compound could be explored for its potential therapeutic effects. Additionally, the compound has industrial applications, such as in the development of new materials and chemical processes .
Wirkmechanismus
The mechanism of action of CID 71360743 involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to CID 71360743 can be identified using chemical databases like PubChem. These compounds share structural similarities and may exhibit comparable chemical and biological properties .
Uniqueness: this compound is unique due to its specific chemical structure and properties. While similar compounds may exist, the distinct features of this compound make it valuable for specific applications and research areas.
Conclusion
This compound is a compound with significant potential in various scientific fields Its unique properties, preparation methods, and diverse applications make it a valuable subject of study
Eigenschaften
CAS-Nummer |
36953-63-6 |
---|---|
Molekularformel |
CH5B3ClN3 |
Molekulargewicht |
127.0 g/mol |
InChI |
InChI=1S/CH5B3ClN3/c1-8-2-6-4(5)7-3-8/h6-7H,1H3 |
InChI-Schlüssel |
HLXJOYMGPVRELO-UHFFFAOYSA-N |
Kanonische SMILES |
[B]1NB(N[B]N1C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.